L-Tyrosine hydrochloride

Descripción general

Descripción

L-Tyrosine hydrochloride is a derivative of L-Tyrosine, an aromatic amino acid that plays a crucial role in various physiological processes within the human body. L-Tyrosine is a non-essential amino acid, meaning that it can be synthesized by the body from other amino acids. It is found abundantly in protein-rich foods such as meat, dairy products, and legumes . This compound is commonly used in dietary supplements and pharmaceuticals due to its enhanced solubility in water compared to L-Tyrosine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

L-Tyrosine hydrochloride can be synthesized through the reaction of L-Tyrosine with hydrochloric acid. The process involves dissolving L-Tyrosine in water, followed by the addition of hydrochloric acid to form this compound. The reaction is typically carried out at room temperature, and the product is obtained by evaporating the solvent and recrystallizing the compound from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound often involves biotechnological methods, such as microbial fermentation and enzymatic catalysis. These methods are environmentally friendly and can produce this compound from biomass feedstocks under near carbon-free conditions . Microbial fermentation usually exhibits good enantioselectivity, while enzyme catalysis provides a promising and efficient approach due to its elevated specificity, diversity, and atom economy .

Análisis De Reacciones Químicas

Types of Reactions

L-Tyrosine hydrochloride undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert L-Tyrosine to tyramine, a biogenic amine.

Substitution: The hydroxyl group of L-Tyrosine can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used under mild conditions.

Substitution: Substitution reactions often involve reagents like acyl chlorides or sulfonyl chlorides under basic conditions.

Major Products Formed

Oxidation: L-DOPA

Reduction: Tyramine

Substitution: Various substituted derivatives of L-Tyrosine

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

L-Tyrosine is a precursor for the synthesis of several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. As such, it has been investigated for its potential benefits in treating various psychiatric and neurological disorders.

Cognitive Enhancement

Research indicates that L-tyrosine supplementation can improve cognitive performance under stress. A study demonstrated that L-tyrosine could help maintain cognitive function during acute physical stress by preventing declines in performance metrics .

Depression Management

Clinical studies have shown that L-tyrosine-loaded nanoparticles exhibit antidepressant effects, contributing to the restoration of normal levels of neurotransmitters in animal models . This suggests potential for L-tyrosine in managing depressive disorders.

Neurodegenerative Diseases

L-tyrosine has been explored as a treatment adjunct in conditions like Parkinson’s disease. A case study revealed that tailored amino acid dosing, including L-tyrosine, significantly improved patient outcomes by balancing neurotransmitter levels .

Nutritional Applications

L-Tyrosine is also recognized for its role in nutrition, particularly as a dietary supplement.

Stress Recovery

Supplementing with L-tyrosine has been associated with improved recovery from stress-induced cognitive decline. This application is particularly relevant for individuals exposed to high-stress environments or those undergoing intense physical exertion .

Amino Acid Therapy

In amino acid management protocols for conditions like Crohn's disease, L-tyrosine has shown promise in alleviating symptoms when used as part of a comprehensive amino acid regimen .

Biotechnological Applications

L-Tyrosine hydrochloride is utilized in various biotechnological processes, particularly in cell culture and protein synthesis.

Cell Culture Supplement

L-Tyrosine is essential for cell growth and viability in culture media. It supports protein synthesis and can enhance the production of monoclonal antibodies by optimizing amino acid concentrations .

Genetic Engineering

Recent studies have demonstrated the use of genetically engineered Escherichia coli strains to produce L-tyrosine more efficiently through metabolic pathway optimization. This approach has led to increased yields of L-tyrosine via microbial fermentation techniques .

Case Studies and Research Findings

Mecanismo De Acción

L-Tyrosine hydrochloride exerts its effects by serving as a precursor for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. These neurotransmitters are essential for the proper functioning of the brain and the nervous system, regulating mood, cognition, and stress response . In dopaminergic cells in the brain, L-Tyrosine is converted to L-DOPA by the enzyme tyrosine hydroxylase, which is the rate-limiting enzyme involved in the synthesis of dopamine . Additionally, L-Tyrosine is involved in the production of thyroid hormones, which play a crucial role in regulating metabolism, growth, and development .

Comparación Con Compuestos Similares

L-Tyrosine hydrochloride is similar to other amino acids such as L-Phenylalanine and L-DOPA. it is unique due to its hydroxyl group, which allows it to participate in various chemical reactions and serve as a precursor for neurotransmitter synthesis .

Similar Compounds

L-Phenylalanine: An essential amino acid that is a precursor to L-Tyrosine.

L-DOPA: A direct precursor to dopamine, synthesized from L-Tyrosine.

Tyramine: A biogenic amine derived from L-Tyrosine.

This compound’s unique properties and diverse applications make it a valuable compound in various fields of scientific research and industry.

Actividad Biológica

L-Tyrosine hydrochloride (L-Tyrosine HCl) is a non-essential amino acid that plays critical roles in various biological processes, including neurotransmitter synthesis, hormone regulation, and protein structure stabilization. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and supporting research findings.

Overview of this compound

L-Tyrosine is synthesized from phenylalanine and serves as a precursor for several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. Its hydrochloride form enhances solubility and bioavailability, making it suitable for various therapeutic applications.

- Neurotransmitter Synthesis : L-Tyrosine is crucial for the production of catecholamines. It is hydroxylated to form L-DOPA, which is subsequently decarboxylated to produce dopamine. Dopamine can then be converted into norepinephrine and epinephrine. This pathway underscores its role in mood regulation and cognitive function .

- Protein Structure : The phenolic nature of L-tyrosine allows it to participate in hydrophobic and polar interactions, influencing protein folding and stability. Phosphorylation of tyrosine residues plays a significant role in signal transduction pathways, affecting cellular processes like differentiation and metabolism .

- Antioxidant Properties : L-Tyrosine exhibits radical scavenging capabilities due to its phenolic structure, which can mitigate oxidative stress in cells .

1. Antidepressant Effects

Research has demonstrated that L-Tyrosine supplementation can alleviate symptoms of depression by increasing levels of neurotransmitters associated with mood regulation. A study involving L-tyrosine-loaded nanoparticles showed significant improvements in behavioral tests related to depression when compared to control groups .

Table 1: Summary of Antidepressant Effects of L-Tyrosine

| Study Type | Dosage | Results |

|---|---|---|

| Clinical Trials | 5-10 mg/kg (nanoparticles) | Reduced immobility time in forced swim tests |

| Animal Models | 10 mg/kg (solution) | Increased sucrose preference test scores |

| Longitudinal Studies | Varies | Improved mood scores in depressed patients |

2. Cognitive Enhancement

L-Tyrosine has been shown to improve cognitive performance under stress conditions. A study indicated that acute supplementation could enhance working memory and cognitive flexibility during stressful tasks .

Table 2: Cognitive Effects of L-Tyrosine Supplementation

| Study Type | Dosage | Cognitive Tests Conducted |

|---|---|---|

| Double-Blind Trials | 150 mg/kg | Working memory tasks under stress |

| Placebo-Controlled | 2000 mg/day | Cognitive flexibility assessments |

3. Role in Metabolic Disorders

L-Tyrosine's involvement in metabolic pathways makes it relevant for conditions like hypothyroidism and phenylketonuria (PKU). In PKU patients, dietary tyrosine can help mitigate the effects of phenylalanine accumulation .

Case Studies

A notable case study involved a patient with severe Crohn's disease who experienced symptom relief after increasing their L-tyrosine intake as part of an amino acid dosing regimen. This approach led to significant improvements in neurotransmitter balance and symptom management over a six-week period .

Propiedades

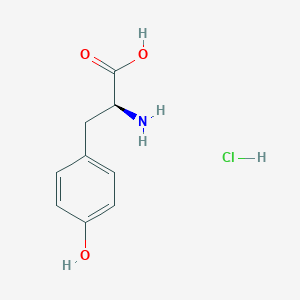

IUPAC Name |

(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;/h1-4,8,11H,5,10H2,(H,12,13);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWFIVDAMOFNPS-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480569 | |

| Record name | L-Tyrosine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16870-43-2 | |

| Record name | L-Tyrosine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16870-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrosine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016870432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tyrosine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Tyrosine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYROSINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q07G07902V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.